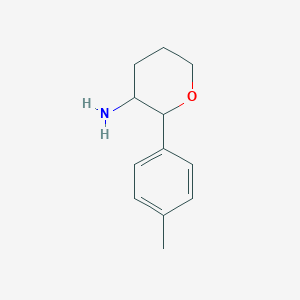

2-(4-Methylphenyl)oxan-3-amine

Description

2-(4-Methylphenyl)oxan-3-amine, also known as 2-(p-tolyl)tetrahydro-2H-pyran-3-amine, is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features a tetrahydropyran ring substituted with a 4-methylphenyl group and an amine group at the 3-position.

Properties

IUPAC Name |

2-(4-methylphenyl)oxan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h4-7,11-12H,2-3,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUNMMBWGALCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(CCCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)oxan-3-amine typically involves the reaction of 4-methylphenyl-substituted precursors with appropriate amine sources. One common method includes the use of 4-methylphenyl ketones or aldehydes, which undergo reductive amination to introduce the amine group at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yields and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)oxan-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of oximes or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated aromatic compounds.

Scientific Research Applications

2-(4-Methylphenyl)oxan-3-amine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The amine group can act as a nucleophile, facilitating the formation of more complex molecules.

- Cyclization Reactions : It can undergo cyclization to form new ring structures, which are valuable in drug development.

Medicinal Chemistry

Research indicates that this compound may exhibit therapeutic potential due to its structural similarities to known pharmacologically active compounds. Key areas of investigation include:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit antiapoptotic proteins like Bcl-2, potentially leading to new cancer therapies.

- Neuropharmacological Effects : Given its amine functionality, it may influence neurotransmitter systems, presenting opportunities for developing treatments for mood disorders and cognitive impairments.

Biological Research

The compound's interactions with biological systems have been a focus of research:

- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes could reveal mechanisms underlying its biological activity.

- Potential as a Drug Precursor : Its unique structure makes it a candidate for further modification into more potent drug candidates targeting various diseases.

Case Study 1: Anticancer Potential

A study published in Medicinal Chemistry explored the effects of structurally similar compounds on cancer cell lines. Results indicated that derivatives of this compound showed promise in inhibiting cell proliferation through modulation of apoptotic pathways .

Case Study 2: Neuropharmacological Applications

Research conducted by Li et al. highlighted the potential of amine-based compounds in treating neurodegenerative disorders. The study found that modifications to the oxan structure enhanced binding affinity to neurotransmitter receptors, suggesting a pathway for developing cognitive enhancers .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)oxan-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The aromatic ring may also participate in π-π interactions with other aromatic systems .

Comparison with Similar Compounds

Similar Compounds

2-(4-Methoxyphenyl)oxan-3-amine: Similar structure but with a methoxy group instead of a methyl group.

2-(4-Chlorophenyl)oxan-3-amine: Similar structure but with a chlorine atom instead of a methyl group.

2-(4-Nitrophenyl)oxan-3-amine: Similar structure but with a nitro group instead of a methyl group.

Uniqueness

2-(4-Methylphenyl)oxan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-methylphenyl group influences its reactivity and interactions, making it a valuable compound for various applications .

Biological Activity

2-(4-Methylphenyl)oxan-3-amine, also known as (2S,3R)-2-(4-methylphenyl)oxan-3-amine, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and therapeutic applications. Various studies have investigated its mechanisms of action and efficacy in different biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 175.25 g/mol

This compound features a chiral center, which contributes to its biological activity and interactions with various molecular targets.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes. For instance, it has been investigated for its potential to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of prodrugs into their active forms.

Receptor Binding

The compound has also been explored for its ability to bind to various receptors. Its structural characteristics allow it to interact with neurotransmitter receptors, which could implicate it in neuropharmacological applications.

Antitumor Activity

One of the most significant areas of research involves the antitumor properties of related compounds. Studies have shown that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, including breast and ovarian cancer cells. For example, compounds in the benzothiazole series demonstrate nanomolar activity against human breast cancer cell lines, indicating a promising avenue for therapeutic development .

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound's unique structure enables it to modulate enzyme activity and receptor function, leading to various biological effects. Notably, it has been suggested that the compound may induce apoptosis in cancer cells through pathways involving dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair .

Table: Summary of Biological Activities

Preclinical Evaluations

In preclinical studies, this compound and its derivatives have shown promising results in inhibiting tumor growth in xenograft models. For instance, a study reported that a related compound significantly retarded the growth of breast cancer xenografts in mice . These findings suggest that this compound could serve as a lead for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have revealed that modifications to the phenyl ring and oxan moiety can enhance biological activity. For example, substituents such as methyl or halogens at specific positions on the aromatic ring have been associated with increased potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-(4-Methylphenyl)oxan-3-amine, and how can stereochemical purity be ensured?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution of oxane derivatives. For example, rac-(2S,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride (Ev6) was synthesized using a base-catalyzed cyclization approach. To ensure stereochemical purity, chiral chromatography or crystallization with resolving agents (e.g., tartaric acid) is recommended. Nuclear Overhauser Effect (NOE) NMR experiments can confirm stereochemistry .

- Key Considerations : Monitor reaction intermediates via TLC or HPLC, and characterize intermediates using H/C NMR and mass spectrometry.

Q. How can the structural identity of this compound be confirmed?

- Methodology : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Identify amine (-NH) stretches (~3300 cm) and oxane ring vibrations (C-O-C, ~1100 cm).

- H NMR : Confirm aromatic protons (δ 6.8–7.2 ppm for 4-methylphenyl) and oxane protons (δ 3.5–4.5 ppm).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns. For example, 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride (Ev15) was characterized using similar methods .

Q. What preliminary assays are suitable for evaluating the bioactivity of this compound?

- Methodology : Screen for anti-inflammatory or antimicrobial activity using:

- FRAP Assay : Measure antioxidant potential via ferric ion reduction (as in Ev8 for related oxadiazole derivatives) .

- Agar Diffusion : Test antibacterial activity against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

- Methodology : Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring or alkylation of the oxane nitrogen). Compare bioactivity data to identify critical functional groups. For example, fluorophenyl analogs (Ev9, Ev15) showed enhanced metabolic stability in antidiabetic studies .

- Data Analysis : Use molecular docking to predict binding affinities to targets like GLP-1 receptors (relevant to antidiabetic activity) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Cross-validate results using orthogonal assays. For instance, if antioxidant activity (FRAP) conflicts with cellular ROS assays, perform dose-response curves and assess cytotoxicity (e.g., MTT assay). Reference Ev8’s approach to ranking compounds against BHT as a benchmark .

- Statistical Tools : Apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true bioactivity.

Q. How can pharmacokinetic (PK) profiles be optimized for in vivo studies?

- Methodology : Conduct metabolic stability tests using liver microsomes and plasma protein binding assays. For analogs like 4-methylphenyl stilbenes (Ev10), logP and polar surface area calculations predict blood-brain barrier penetration .

- In Vivo Design : Use radiolabeled tracers (e.g., C) to track absorption/distribution in rodent models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.